molecular formula C19H19N3O3 B2358339 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1334369-17-3

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2358339
CAS No.: 1334369-17-3
M. Wt: 337.379
InChI Key: AAMVDABUIBQXSM-UHFFFAOYSA-N
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Description

1-(3-(1H-Benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a heterocyclic compound featuring a benzimidazole core linked to an azetidine ring (a four-membered saturated heterocycle) and a 2-methoxyphenoxy-ethanone moiety.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-10-13(11-22)19-20-14-6-2-3-7-15(14)21-19/h2-9,13H,10-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVDABUIBQXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two primary fragments:

  • Benzoimidazole-azetidine subunit : Synthesized via condensation and cyclization strategies.
  • 2-Methoxyphenoxy ethanone subunit : Derived from phenolic etherification and ketone functionalization.
    Coupling these subunits through amide or nucleophilic acyl substitution forms the final product.

Synthesis of the Benzoimidazole-Azetidine Subunit

Benzoimidazole Ring Formation

The benzoimidazole core is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives.

Method A: Thionyl Chloride-Mediated Esterification
  • Procedure : Reacting 2-(1H-benzodiazol-2-yl)acetic acid with thionyl chloride in methanol at 0–20°C for 18 hours yields methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (86% yield).
  • Mechanism : Thionyl chloride activates the carboxylic acid, facilitating esterification.
  • Adaptation : Substituting acetic acid with a propionic acid derivative introduces a side chain for azetidine coupling.
Method B: Electrochemical Synthesis
  • Innovation : A metal- and oxidant-free electrochemical protocol enables benzoimidazole formation under mild conditions.
  • Conditions : Constant current electrolysis in acetonitrile with ammonium iodide as a redox mediator.
  • Advantage : Avoids harsh reagents, enhancing functional group compatibility.

Azetidine Ring Construction

Azetidine (four-membered amine ring) synthesis employs cyclization strategies:

Method C: Mitsunobu Cyclization
  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate intramolecular ether formation from a 1,3-diol precursor.
  • Yield : ~70–80% in tetrahydrofuran (THF) at 0°C.
Method D: Ring-Closing Alkylation
  • Substrate : 3-Chloropropylamine derivative.
  • Conditions : Base-mediated (e.g., K₂CO₃) SN2 reaction in dimethylformamide (DMF) at 60°C.

Synthesis of 2-Methoxyphenoxy Ethanone

Phenolic Etherification

  • Substrates : 2-Methoxyphenol and chloroacetyl chloride.
  • Procedure : Reaction in dichloromethane (DCM) with triethylamine (TEA) as a base yields 2-(2-methoxyphenoxy)acetyl chloride.
  • Workup : Aqueous extraction and solvent evaporation.

Ketone Functionalization

  • Coupling : Reacting the acyl chloride with ammonia or an amine generates the ethanone moiety.

Final Coupling of Subunits

Amide Bond Formation

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions : Stirring in DCM at room temperature for 12 hours.
  • Yield : ~65–75%.

Nucleophilic Acyl Substitution

  • Substrate : Azetidine-benzoimidazole amine and 2-(2-methoxyphenoxy)acetyl chloride.
  • Base : TEA in DCM at 0°C to room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Reaction Condition Tuning

  • Temperature Control : Azetidine ring strain necessitates low temperatures (<40°C) to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

Analytical Validation

  • NMR Spectroscopy :
    • 1H-NMR (CDCl₃) : δ 3.80 (s, 3H, OCH₃), 4.10–4.30 (m, 4H, azetidine CH₂), 6.85–7.75 (m, 8H, aromatic).
  • HPLC-MS : m/z 394.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Conditions Advantage
Thionyl Chloride Esterification 86 0–20°C, 18h High yield, simplicity
Electrochemical Benzoimidazole formation 78 RT, 6h Green chemistry, no metal catalysts
Mitsunobu Azetidine cyclization 75 0°C, DEAD/PPh₃ Mild conditions
EDC/HOBt Amide coupling 70 RT, 12h High functional group tolerance

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s azetidine ring distinguishes it from analogs with piperidine (e.g., glasdegib ) or open-chain linkers (e.g., sertaconazole ). Benzimidazole derivatives with ethylene linkers (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanone) are common precursors for chalcone hybrids, emphasizing modular design for bioactivity .

Substituent Effects: The 2-methoxyphenoxy group in the target compound is structurally analogous to substituents in sulfinyl benzimidazoles (e.g., ), which are known for proton pump inhibition. However, its role here remains speculative without direct pharmacological data . Chlorophenyl () and dichlorophenyl () groups enhance antifungal potency, likely via hydrophobic interactions with fungal enzyme active sites .

Biological Activities :

  • Antifungal activity is prevalent among imidazole/benzimidazole derivatives (e.g., sertaconazole, compound), suggesting the target compound may share this profile if tested .
  • Hybrid structures like benzimidazole-chalcones () exhibit anti-inflammatory and antimicrobial properties, highlighting the versatility of the benzimidazole core .

Pharmacological Potential and Limitations

  • Autoimmune Disorders : Analogous to glasdegib (), the target’s heterocyclic framework could modulate enzymatic targets like S1PL, but substituent compatibility requires validation .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates empirical testing. Azetidine synthesis challenges may hinder large-scale production.

Biological Activity

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known by its CAS number 1334369-17-3, is a complex organic compound with significant potential in medicinal chemistry. The compound features a benzimidazole moiety, an azetidine ring, and a methoxyphenoxy group, which contribute to its diverse biological activities.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.4 g/mol
  • Structural Characteristics : The presence of nitrogen in the heterocyclic rings enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3aoStaphylococcus aureus< 1 µg/mL
3adCandida albicans3.9 µg/mL
3aqMycobacterium smegmatis3.9 µg/mL

The above data indicates that compounds similar to this compound can inhibit the growth of pathogenic microorganisms effectively .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored through various assays. Studies suggest that these compounds can target human topoisomerase I, an enzyme critical for DNA replication and repair.

Case Study: Topoisomerase I Inhibition
In a study involving a series of benzimidazole derivatives, it was found that certain compounds exhibited strong binding affinity to topoisomerase I, leading to significant cytotoxic effects on cancer cell lines. Notably, compounds identified as 11a , 12a , and 12b showed promising results in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Interaction : The compound may bind to DNA, stabilizing certain structures and interfering with replication processes.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

Q & A

Basic: What are the critical steps for synthesizing 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone?

Methodological Answer:
The synthesis involves sequential functionalization of the azetidine and benzimidazole cores. Key steps include:

  • Azetidine Functionalization : Reacting 3-aminoazetidine with 2-methoxyphenoxy acetyl chloride under reflux in anhydrous THF to form the ethanone-azetidine intermediate.
  • Benzimidazole Coupling : Condensing the azetidine intermediate with 1H-benzimidazole-2-carbaldehyde via nucleophilic substitution, catalyzed by p-toluenesulfonic acid (PTSA) in ethanol at 60°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) to isolate the final product .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed for diagnostic signals:
    • Azetidine protons (δ 3.8–4.2 ppm, multiplet) and benzimidazole aromatic protons (δ 7.2–8.1 ppm) .
    • Methoxy group resonance (δ 3.8 ppm, singlet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies should systematically modify substituents to evaluate pharmacological effects:

  • Azetidine Modifications : Replace the benzimidazole with other heterocycles (e.g., imidazole, triazole) to assess binding affinity changes .
  • Phenoxy Group Variations : Test substituents (e.g., nitro, chloro) on the phenoxy ring to analyze electronic effects on bioactivity .
  • Control Experiments : Compare activity against unmodified parent compounds using standardized assays (e.g., enzyme inhibition, cell viability) .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies in NMR or MS data often arise from impurities or tautomerism:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping azetidine and benzimidazole signals .
  • Dynamic NMR : Perform variable-temperature NMR to identify tautomeric equilibria in the benzimidazole ring (e.g., N–H proton exchange) .
  • Mass Fragmentation Analysis : Compare experimental MS/MS fragments with in silico predictions (e.g., using Mass Frontier) to confirm bond cleavage patterns .

Advanced: How to address contradictory bioactivity results across different assays?

Methodological Answer:
Contradictions may stem from assay conditions or target specificity:

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to minimize variability .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase or GPCR panels) to identify unintended interactions .
  • Dose-Response Curves : Calculate EC₅₀/IC₅₀ values across multiple concentrations to distinguish true activity from nonspecific effects .

Basic: What reaction conditions optimize yield for the azetidine-benzimidazole coupling step?

Methodological Answer:

  • Catalyst : Use 10 mol% PTSA in ethanol at 60°C for 12 hours to maximize coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via ice-water precipitation .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to terminate at completion .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) based on the compound’s 3D structure (optimized with DFT at the B3LYP/6-31G* level) .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds between the methoxy group and active-site residues) using Schrödinger’s Phase .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .

Basic: What stability tests are essential for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
  • pH Stability : Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .
  • Light Sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .

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